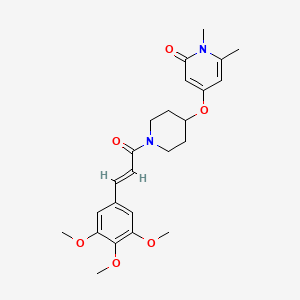
(E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-1,6-dimethyl-4-((1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2O5, with a molecular weight of approximately 396.47 g/mol. It features a pyridine core substituted with a piperidine moiety and a trimethoxyphenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O5 |
| Molecular Weight | 396.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Case Study: Antitumor Activity
In vitro assays demonstrated that modifications to the piperidine structure enhance the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that chalcone derivatives exhibit activity against multidrug-resistant bacteria and fungi. This suggests that This compound could be effective against pathogenic microorganisms due to its structural similarities with known antimicrobial agents .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various kinases and enzymes involved in cancer proliferation.
- Induction of Apoptosis : By activating intrinsic pathways leading to programmed cell death.
- Antioxidant Properties : The presence of methoxy groups may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.
Synthetic Pathway
The synthesis of This compound typically involves multi-step organic reactions including:
- Formation of the piperidine derivative.
- Coupling with the trimethoxyphenylacryloyl moiety.
- Final cyclization to form the pyridine ring.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Piperidine derivatives |
| 2 | Coupling | Trimethoxyphenylacryloyl chloride |
| 3 | Cyclization | Pyridine precursors |
Properties
IUPAC Name |
1,6-dimethyl-4-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-16-12-19(15-23(28)25(16)2)32-18-8-10-26(11-9-18)22(27)7-6-17-13-20(29-3)24(31-5)21(14-17)30-4/h6-7,12-15,18H,8-11H2,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVYCBBSXOYCF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














